1-(2-Methyl-4-nitrophenyl)-1H-Pyrrol-2,5-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

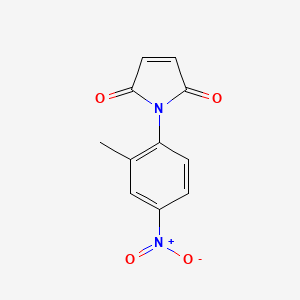

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring substituted with a 2-methyl-4-nitrophenyl group

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anti-inflammatory Properties:

Research indicates that 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione exhibits promising anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response. For instance, a study reported that derivatives of pyrrole-2,5-dione were evaluated for their ability to inhibit LPS-induced PGE2 production in macrophage cells, demonstrating significant COX-2 inhibitory activity with an IC50 value as low as 6.0 nM .

Anticancer Activity:

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In particular, studies have shown that modifications of the pyrrole structure enhance its efficacy against liver cancer (HepG-2) and breast cancer (MCF-7) cells. Notably, certain derivatives demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin .

| Activity | Cell Line | IC50 Value (nM) | Comparison with Control |

|---|---|---|---|

| COX-2 Inhibition | RAW 264.7 | 6.0 | More potent than celecoxib |

| Antiproliferative | HepG-2 | <10 | More effective than doxorubicin |

| Antiproliferative | MCF-7 | <10 | More effective than doxorubicin |

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory properties of this compound revealed its mechanism of action via molecular docking studies. The binding interactions with COX-2 were analyzed, showing a strong affinity that correlates with its biological activity. The study highlights how structural modifications can enhance selectivity and potency against inflammatory pathways .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, various derivatives were synthesized and screened for their antiproliferative effects on human cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly improved the compounds' efficacy against cancer cells compared to traditional chemotherapeutics. The findings support further exploration into structure-activity relationships to optimize therapeutic profiles .

Wirkmechanismus

Target of Action

Many compounds with a pyrrolidine ring, which is present in “1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione”, are used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets of these compounds can vary widely depending on the specific functional groups attached to the pyrrolidine ring .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

The biochemical pathways affected by a compound depend on its specific targets. For example, some compounds with a pyrrolidine ring have shown anticonvulsant activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Heterocyclic compounds, like “1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione”, are often used in drug design because they can modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, some compounds with a pyrrolidine ring have shown anticonvulsant activity, suggesting they may affect neuronal signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products Formed: The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted pyrrole derivatives.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione

- 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione

- 1-(2-Methyl-4-chlorophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both methyl and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrole ring substituted at the 1-position with a 2-methyl-4-nitrophenyl moiety, along with two carbonyl groups at the 2 and 5 positions. The presence of the nitro group enhances its chemical reactivity and biological profile, making it a subject of various studies aimed at understanding its therapeutic potential.

The chemical structure of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione can be represented as follows:

This compound is part of a larger class of pyrrole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves interaction with key enzymes or receptors implicated in tumor growth.

Case Study:

A study involving the synthesis of related pyrrole derivatives revealed that modifications in substituents significantly influenced their ability to inhibit cancer cell proliferation. One derivative demonstrated an IC50 value in the nanomolar range against colon cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain structural analogs have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings:

A comparative analysis of several pyrrole derivatives indicated that those with specific functional groups exhibited enhanced antibacterial activity against common pathogens . The mechanisms underlying these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione has shown promise as an anti-inflammatory agent. Studies have reported its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

Mechanism:

The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit prostaglandin E2 (PGE2) production in macrophage cells. This action is significant as elevated PGE2 levels are associated with various inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Variations in substituents can dramatically alter their pharmacological profiles.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Nitro group | Enhances reactivity and potential activity | Common in many active compounds |

| Methyl group | Modulates lipophilicity | Affects membrane permeability |

| Carbonyl groups | Key for binding interactions | Influences enzyme inhibition |

Eigenschaften

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-6-8(13(16)17)2-3-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIXIDJRNIVCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.